molecular formula C5H8N2O3 B13607669 O-((3-Methoxyisoxazol-5-YL)methyl)hydroxylamine

O-((3-Methoxyisoxazol-5-YL)methyl)hydroxylamine

Cat. No.: B13607669
M. Wt: 144.13 g/mol
InChI Key: MTYJKROXNMVLBO-UHFFFAOYSA-N
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Description

O-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methoxy-1,2-oxazole with hydroxylamine in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed .

Chemical Reactions Analysis

Types of Reactions

O-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized compounds. These products can have significant biological and chemical properties .

Scientific Research Applications

O-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

O-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine

InChI

InChI=1S/C5H8N2O3/c1-8-5-2-4(3-9-6)10-7-5/h2H,3,6H2,1H3

InChI Key

MTYJKROXNMVLBO-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CON

Origin of Product

United States

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